molecular formula C13H11ClN2O B13553905 6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide

6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B13553905
M. Wt: 246.69 g/mol
InChI Key: ZBNCDNGKENDMPF-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H11ClN2O It is a derivative of pyridine, substituted with a chloro group at the 6-position and a carboxamide group at the 3-position, with an additional 2-methylphenyl group attached to the nitrogen of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxylic acid and 2-methylaniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide.

    Amide Formation: The activated carboxylic acid is then reacted with 2-methylaniline to form the desired amide bond, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the carboxamide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields 6-methoxy-N-(2-methylphenyl)pyridine-3-carboxamide.

    Oxidation: Oxidation may yield carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically yields the corresponding amine or alcohol.

    Hydrolysis: Hydrolysis yields 6-chloropyridine-3-carboxylic acid and 2-methylaniline.

Scientific Research Applications

6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Material Science: It is explored for its properties in the development of new materials, such as polymers and coatings.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
  • 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide

Uniqueness

6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group influences its reactivity and interactions with biological targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O/c1-9-4-2-3-5-11(9)16-13(17)10-6-7-12(14)15-8-10/h2-8H,1H3,(H,16,17)

InChI Key

ZBNCDNGKENDMPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

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